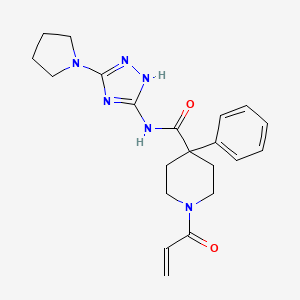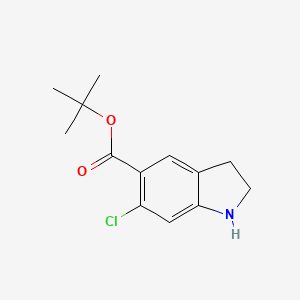
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole and has a unique chemical structure that makes it an interesting subject of study.
Mécanisme D'action
The mechanism of action of Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate is not fully understood, but several studies have suggested that it works by inhibiting certain enzymes and signaling pathways in the body. For example, one study reported that Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate inhibits the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators in the body. Another study suggested that this compound inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate has been shown to have several biochemical and physiological effects in the body. For example, one study reported that this compound induces apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. Another study suggested that Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate reduces the production of inflammatory mediators in the body, which can help to alleviate inflammation-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate in lab experiments is its high potency and selectivity. This compound has been shown to exhibit significant activity against cancer cells and other disease targets, while having minimal effects on healthy cells. However, one limitation of using Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the investigation of its potential use in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to better understand the mechanism of action of Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate involves the reaction of indole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base. The reaction is carried out at room temperature and the final product is obtained after purification through column chromatography. This method has been reported in several research articles and is considered an efficient way to synthesize Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have reported that Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate exhibits significant anti-cancer activity against various types of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as for its antimicrobial and antiviral properties.
Propriétés
IUPAC Name |
tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)9-6-8-4-5-15-11(8)7-10(9)14/h6-7,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEAVMHAPSSECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C2C(=C1)CCN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-chloro-2,3-dihydro-1H-indole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-3-methyl-1-(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B2618490.png)
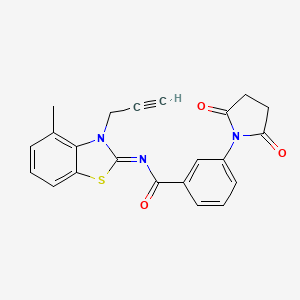
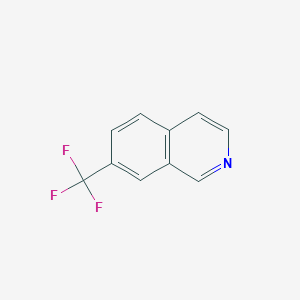

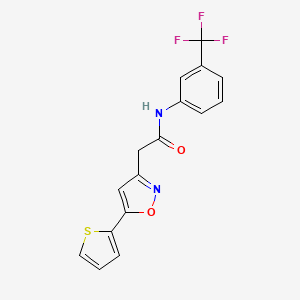
![4-[(1S)-1-hydroxyethyl]phenol](/img/structure/B2618497.png)
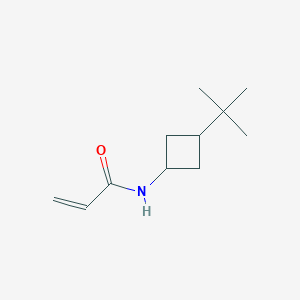

![methyl 4-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2618505.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2618506.png)

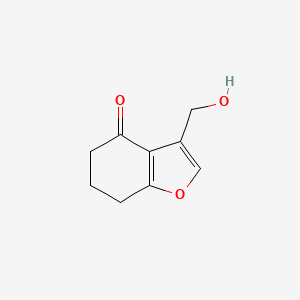
![1-(3,5-dimethoxybenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618511.png)
